molecular formula C11H12F3N3O3 B2704399 1-(Pyridin-2-yl)piperazin-2-one; trifluoroacetic acid CAS No. 2309748-98-7

1-(Pyridin-2-yl)piperazin-2-one; trifluoroacetic acid

Cat. No.: B2704399
CAS No.: 2309748-98-7
M. Wt: 291.23
InChI Key: CRUIWTSLIBWXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)piperazin-2-one; trifluoroacetic acid is a chemical compound with the molecular formula C9H11N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)piperazin-2-one typically involves the reaction of pyridine with piperazine under specific conditions. One common method is the acylation of pyridine with piperazine in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1-(Pyridin-2-yl)piperazin-2-one; trifluoroacetic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in a highly pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)piperazin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of 1-(Pyridin-2-yl)piperazin-2-one include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of 1-(Pyridin-2-yl)piperazin-2-one depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

1-(Pyridin-2-yl)piperazin-2-one; trifluoroacetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is employed in biological studies to investigate its effects on different biological systems.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways in biological systems. The compound may act as an antagonist or agonist at certain receptors, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Pyridin-2-yl)piperazin-2-one can be compared with other similar compounds, such as:

The uniqueness of 1-(Pyridin-2-yl)piperazin-2-one lies in its specific chemical structure and the resulting properties that make it suitable for various applications in research and industry.

Properties

IUPAC Name

1-pyridin-2-ylpiperazin-2-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.C2HF3O2/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;3-2(4,5)1(6)7/h1-4,10H,5-7H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUIWTSLIBWXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.